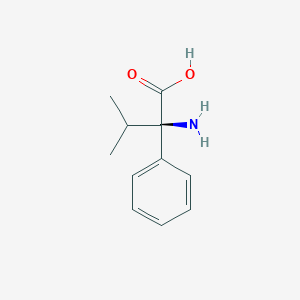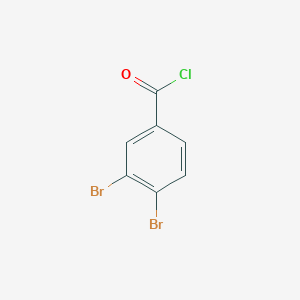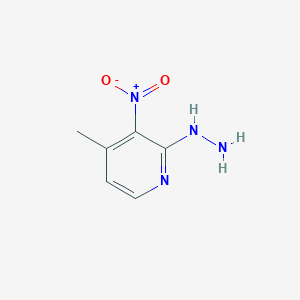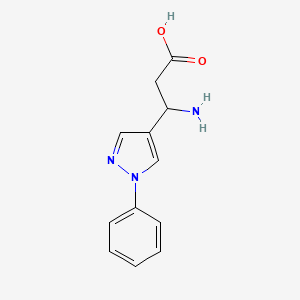
2-amino-N-(3-fluorophenyl)benzamide
Descripción general
Descripción
“2-amino-N-(3-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivatives thereof) containing an amine group attached to the benzene moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide, by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Another method involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .Molecular Structure Analysis
The molecular weight of “this compound” is 230.24 . The InChI code for this compound is 1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Amino-N-(3-fluorophenyl)benzamide has been investigated for its antimicrobial properties. Researchers have synthesized novel derivatives of this compound and evaluated their effectiveness against various microorganisms. These studies aim to identify potential candidates for new antibiotics or antifungal agents .
Histone Deacetylase (HDAC) Inhibition
The compound has shown promise as a lead compound for the discovery of isoform-selective HDAC inhibitors. HDACs play a crucial role in gene expression regulation, and inhibiting them can have therapeutic implications in cancer and other diseases. Further research is needed to explore its specific isoform selectivity and potential clinical applications .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
2-amino-N-(3-fluorophenyl)benzamide interacts with its target HDACs by inhibiting their enzymatic activity . It is especially potent against HDAC3, with an IC50 value of 95.48 nM . By inhibiting HDACs, this compound prevents the deacetylation of histones, leading to a more relaxed chromatin structure. This alteration can affect gene expression, leading to various downstream effects.
Result of Action
The inhibition of HDACs by this compound leads to changes in gene expression, which can have various molecular and cellular effects. For example, it has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In one study, it exhibited solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells .
Propiedades
IUPAC Name |
2-amino-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGQEZMZQDIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)





![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)





